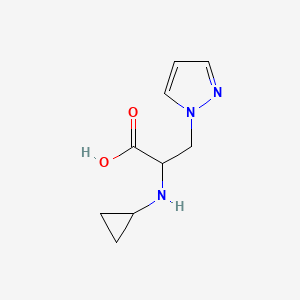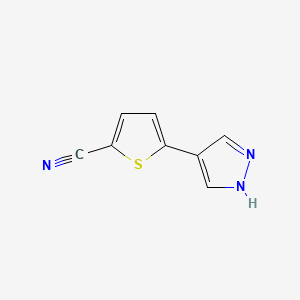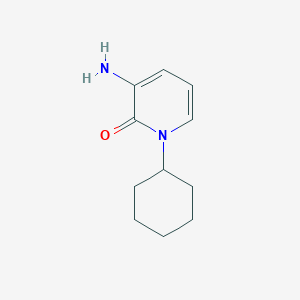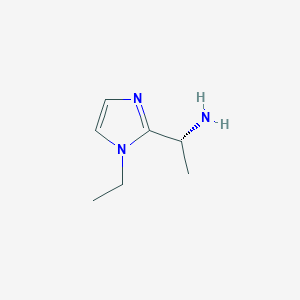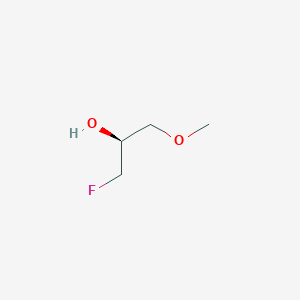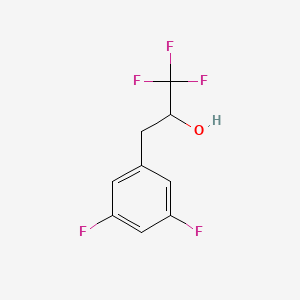
3-(3,5-Difluorophenyl)-1,1,1-trifluoropropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-Difluorophenyl)-1,1,1-trifluoropropan-2-ol is an organic compound that features both difluorophenyl and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Difluorophenyl)-1,1,1-trifluoropropan-2-ol can be achieved through several methods. One common approach involves the use of 3,5-difluorophenylboronic acid in a Suzuki–Miyaura coupling reaction . This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve the fluorination of 1,3,5-trichlorobenzene followed by amination to introduce the necessary functional groups . This method is advantageous due to its high yield and cost-effectiveness.
化学反応の分析
Types of Reactions
3-(3,5-Difluorophenyl)-1,1,1-trifluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Halogenation and other substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
科学的研究の応用
3-(3,5-Difluorophenyl)-1,1,1-trifluoropropan-2-ol has several scientific research applications:
作用機序
The mechanism of action of 3-(3,5-Difluorophenyl)-1,1,1-trifluoropropan-2-ol involves its interaction with various biological molecules. For instance, it has been shown to bind to and inhibit the activity of enzymes like acetylcholinesterase and monoamine oxidase. These interactions can affect the breakdown and metabolism of neurotransmitters, influencing physiological processes.
類似化合物との比較
Similar Compounds
- 3-(3,5-Difluorophenyl)propionic acid
- 3,5-Difluoroacetophenone
- Potassium(3,5-difluorophenyl)trifluoroborate
Uniqueness
3-(3,5-Difluorophenyl)-1,1,1-trifluoropropan-2-ol is unique due to its combination of difluorophenyl and trifluoromethyl groups, which confer distinct chemical properties. These properties make it particularly useful in applications requiring high stability and specific interactions with biological molecules.
特性
分子式 |
C9H7F5O |
|---|---|
分子量 |
226.14 g/mol |
IUPAC名 |
3-(3,5-difluorophenyl)-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C9H7F5O/c10-6-1-5(2-7(11)4-6)3-8(15)9(12,13)14/h1-2,4,8,15H,3H2 |
InChIキー |
AZYOMEQAMSPFEO-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1F)F)CC(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[3-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]pyridin-2-amine](/img/structure/B13565637.png)
![[(3R)-1-methanesulfonylpyrrolidin-3-yl]methanamine](/img/structure/B13565643.png)
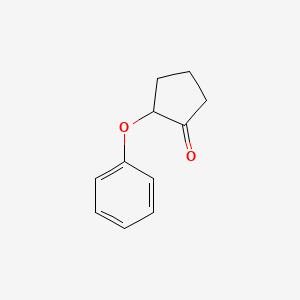
![1-Isopropyl-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B13565649.png)
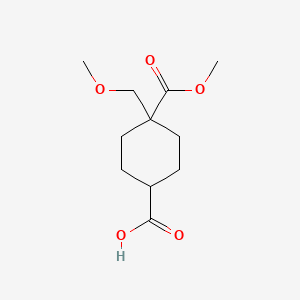


![3-[(2,3-Dimethylphenyl)methyl]azetidine](/img/structure/B13565658.png)
![4-(6-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13565659.png)
